molecular formula C12H24O3S B14738640 5-Nonyl-1,2lambda~6~-oxathiolane-2,2-dione CAS No. 2084-25-5

5-Nonyl-1,2lambda~6~-oxathiolane-2,2-dione

Cat. No.: B14738640
CAS No.: 2084-25-5
M. Wt: 248.38 g/mol
InChI Key: GFVVEFDOCCGRIS-UHFFFAOYSA-N
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Description

5-Nonyl-1,2lambda~6~-oxathiolane-2,2-dione is an organic compound that belongs to the class of oxathiolanes. This compound is characterized by the presence of a nonyl group attached to an oxathiolane ring, which contains a sulfur atom and a carbonyl group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nonyl-1,2lambda~6~-oxathiolane-2,2-dione typically involves the reaction of nonyl alcohol with a suitable sulfur-containing reagent. One common method is the reaction of nonyl alcohol with sulfur dichloride (SCl2) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfenyl chloride, which then cyclizes to form the oxathiolane ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of catalysts such as Lewis acids can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

5-Nonyl-1,2lambda~6~-oxathiolane-2,2-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to thiols or sulfides.

    Substitution: The nonyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides and aryl halides can be used in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various alkyl or aryl-substituted oxathiolanes.

Scientific Research Applications

5-Nonyl-1,2lambda~6~-oxathiolane-2,2-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Nonyl-1,2lambda~6~-oxathiolane-2,2-dione involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This can lead to the inhibition of enzyme activity or the modification of protein function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1,2lambda~6~-oxathiolane-2,2,5-trione: Another oxathiolane compound with similar structural features.

    5-Nonyl-1,2lambda~6~-oxathiole-2,2(5H)-dione: A closely related compound with slight variations in the ring structure.

Uniqueness

5-Nonyl-1,2lambda~6~-oxathiolane-2,2-dione is unique due to its specific nonyl group and oxathiolane ring structure. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

2084-25-5

Molecular Formula

C12H24O3S

Molecular Weight

248.38 g/mol

IUPAC Name

5-nonyloxathiolane 2,2-dioxide

InChI

InChI=1S/C12H24O3S/c1-2-3-4-5-6-7-8-9-12-10-11-16(13,14)15-12/h12H,2-11H2,1H3

InChI Key

GFVVEFDOCCGRIS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1CCS(=O)(=O)O1

Origin of Product

United States

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